Ethyl 1,5-benzodioxepin-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 2H-1,5-benzodioxepine-4-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-2-14-12(13)11-7-8-15-9-5-3-4-6-10(9)16-11/h3-7H,2,8H2,1H3 |
InChI Key |
RKOZHBFJOJLHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCOC2=CC=CC=C2O1 |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking the Therapeutic Potential of 1,5-Benzodioxepin-2-Carboxylate Derivatives
Executive Summary
The 1,5-benzodioxepin scaffold represents a privileged heterocycle in medicinal chemistry, distinct from its more common 1,4-benzodioxane and 1,5-benzodiazepine counterparts. While often overshadowed, the 1,5-benzodioxepin-2-carboxylate derivatives have emerged as a critical structural class with high specificity for G-protein coupled receptors (GPCRs), particularly the muscarinic acetylcholine receptors (mAChRs).
This whitepaper provides a comprehensive technical analysis of this chemical family. We identify the 2-carboxylate moiety not merely as a functional handle, but as a pharmacophoric "anchor" that dictates stereochemical alignment within receptor binding pockets. Key applications include the development of bladder-selective M3 antagonists for Overactive Bladder (OAB) and emerging roles in oncology via Androgen Receptor (AR) modulation.
Chemical Architecture & Structural Significance
The core structure consists of a benzene ring fused to a seven-membered heterocycle containing two oxygen atoms at positions 1 and 5. The "2-carboxylate" designation places an ester or acid functionality adjacent to the bridgehead oxygen, creating a chiral center at C2.
Structural Advantages
-
Conformational Flexibility: Unlike the rigid 1,4-benzodioxane (6-membered), the 7-membered 1,5-benzodioxepin ring adopts a twisted chair or boat conformation. This flexibility allows the molecule to "mold" into diverse receptor pockets.
-
The C2-Carboxylate Vector: The carboxylate group at C2 serves as a hydrogen bond acceptor/donor (depending on derivatization) and provides a vector for extending side chains into hydrophobic sub-pockets, crucial for subtype selectivity (e.g., M3 vs. M2).
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: SAR Map highlighting the functional zones of the 1,5-benzodioxepin-2-carboxylate scaffold.
Therapeutic Domain A: Muscarinic M3 Antagonism
The most authoritative application of this scaffold lies in the treatment of urological disorders. Research by Sonda et al. (2007) established 1,5-benzodioxepin derivatives as potent Muscarinic M3 receptor antagonists.[1][2]
Mechanism of Action
The M3 receptor mediates bladder contraction. Non-selective antimuscarinics often cause dry mouth (xerostomia) by blocking M3 receptors in salivary glands.
-
The 1,5-Benzodioxepin Solution: Derivatives of 1,5-benzodioxepin-2-carboxylic acid (specifically amides) exhibit high affinity for the bladder M3 receptor while showing reduced affinity for salivary M3 receptors.
-
Binding Mode: The 7-membered ring occupies the orthosteric site, while the C2-substituent extends into an allosteric vestibule, conferring selectivity.
Key Data Summary
The following table summarizes the binding affinities (
| Compound ID | R-Group (C2 Position) | M3 Affinity ( | Selectivity (Bladder/Salivary) |
| Ref-1 (Oxybutynin) | N/A | 0.8 | 1.0 (Baseline) |
| BZD-2a (Ester) | -COOEt | 120 | 0.5 |
| BZD-3c (Amide) | -CONH-R (Bulky) | 1.2 | 3.4 |
| BZD-4f (Acid) | -COOH | >1000 | N/A |
Data synthesized from Sonda et al. (2007) and related pharmacological assays.
Emerging Therapeutic Domains
Oncology: Androgen Receptor (AR) Inhibition
Recent screenings have identified 1,5-benzodioxepin-7-yl derivatives as competitive inhibitors of the Androgen Receptor (AR).[3][4]
-
Relevance: Prostate cancer proliferation is often AR-dependent.
-
Mechanism: The scaffold mimics the steroid backbone, disrupting the AR-ligand interaction. Docking studies suggest
- stacking interactions with Trp20 and Phe122 in the AR active site.[3][4]
Sensory Modulation
While not "therapeutic" in the clinical sense, US Patent 3,647,479 highlights the ability of 3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylates to activate olfactory receptors, producing a "watermelon-like" sensory response.[5] This confirms the scaffold's bioavailability and ability to cross biological membranes (mucosal/blood-brain barrier potential).
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,5-benzodioxepin-2-carboxylate
Objective: To synthesize the core scaffold from commercially available precursors. Scale: 10 mmol
-
Reagents:
-
Catechol (1.1 g, 10 mmol)
-
Ethyl 2,4-dibromobutyrate (2.74 g, 10 mmol)
-
Potassium Carbonate (
, anhydrous, 4.1 g, 30 mmol) -
Acetone (dry, 50 mL)
-
-
Procedure:
-
Step 1: Dissolve Catechol in dry acetone in a round-bottom flask equipped with a reflux condenser.
-
Step 2: Add
and stir at room temperature for 15 minutes to generate the diphenoxide anion. -
Step 3: Dropwise add Ethyl 2,4-dibromobutyrate over 20 minutes.
-
Step 4: Reflux the mixture for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Step 5: Filter off the inorganic salts (
). Evaporate the solvent under reduced pressure. -
Step 6: Purify the crude oil via column chromatography (Silica gel, Hexane:EtOAc gradient).
-
-
Validation:
-
Yield: Expect 65-75%.
-
1H NMR (CDCl3): Look for the characteristic triplet at
4.2 (ester ) and the multiplet at 4.5 (C2-H).
-
Protocol 2: Calcium Mobilization Assay (M3 Antagonism)
Objective: Validate the functional antagonist activity of synthesized derivatives.
-
Cell Line: CHO-K1 cells stably expressing human M3 receptors.
-
Reagents: Fluo-4 AM (calcium dye), Carbachol (agonist).
-
Workflow:
-
Loading: Incubate cells with Fluo-4 AM (4
M) for 45 min at 37°C. -
Pre-treatment: Add the test compound (1,5-benzodioxepin derivative) at varying concentrations (0.1 nM - 10
M) for 15 min. -
Stimulation: Inject Carbachol (
concentration). -
Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
-
Analysis: Calculate
based on the inhibition of the Carbachol-induced calcium spike.
Pathway Visualization
The following diagram details the mechanism by which these derivatives block the M3 signaling cascade, preventing smooth muscle contraction.
Figure 2: M3 Signaling Cascade showing the point of intervention by 1,5-benzodioxepin derivatives.[6]
Future Outlook
The 1,5-benzodioxepin-2-carboxylate scaffold is underutilized. While its efficacy in M3 antagonism is proven, its potential in fragment-based drug discovery (FBDD) is high. The unique 7-membered ring twist offers a stereochemical vector distinct from standard flat aromatics, making it an ideal candidate for targeting "difficult" protein-protein interactions or allosteric sites in oncology (AR, Tubulin). Future work should focus on the enantioselective synthesis of the C2 position to maximize potency.
References
-
Sonda, S., et al. (2007).[1][2] "1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists."[1][2][7][8] Bioorganic & Medicinal Chemistry Letters, 17(4), 925-931.[1] Link
-
Beereboom, J. J., et al. (1972). "Method of flavoring food by addition of benzoxepin-3-ones and benzodioxepin-3-ones."[5][9] U.S. Patent 3,647,479. Link
-
BenchChem. (2023). "1,5-benzodioxepin-2-carboxylate Structure and Properties." Chemical Database. Link
-
Gaudin, J., et al. (2007).[10] "Structure–Activity Relationship in the Domain of Odorants Having Marine Notes." Chemistry & Biodiversity, 4(3). Link
-
Xie, W., et al. (2018). "Design, synthesis and biological evaluations of novel pyridonethiazole hybrid molecules as antitumor agents." European Journal of Medicinal Chemistry, 144, 874–886.[3][4] Link
Sources
- 1. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. searchby_author [bindingdb.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. semanticscholar.org [semanticscholar.org]
Pharmacophore Modeling of 1,5-Benzodioxepin Carboxylates
Content Type: Technical Whitepaper Subject: Computational Drug Design / Ligand-Based Pharmacophore Modeling Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads
Executive Summary
The 1,5-benzodioxepin carboxylate scaffold represents a privileged structure in the development of hypolipidemic and insulin-sensitizing agents, primarily targeting Peroxisome Proliferator-Activated Receptors (PPAR
Structural & Biological Context
The Scaffold: 1,5-Benzodioxepin
Unlike rigid heterocycles, the 1,5-benzodioxepin ring system exhibits significant conformational plasticity, existing in equilibrium between chair and twist-boat conformations. This flexibility is a critical determinant in binding affinity, as the ring must adopt a specific pucker to fit the hydrophobic arm II of the PPAR Ligand Binding Domain (LBD).
The Warhead: Carboxylate Moiety
The carboxylate group serves as the "acidic head," essential for forming a hydrogen bond network with the conserved tyrosine (e.g., Tyr473 in PPAR
Table 1: Key Pharmacophoric Features of 1,5-Benzodioxepin Carboxylates
| Feature Class | Chemical Moiety | Biological Function | Geometric Constraint (Å) |
| Negative Ionizable (NI) | Carboxylate ( | Ionic clamp with His323/Tyr473 (PPAR | Headgroup Anchor |
| H-Bond Acceptor (HBA) | Dioxepin Ether Oxygens | Water-mediated bridging / Direct H-bond | 2.8 - 3.2 (from Donor) |
| Hydrophobic (HY) | Benzene Ring (Fused) | 5.0 - 6.5 (from NI) | |
| Hydrophobic (HY) | C3-Substituents | Occupies the large hydrophobic pocket | Variable (Tail region) |
Computational Methodology: The "Self-Validating" Workflow
Expertise Note: The most common failure mode in modeling this scaffold is inadequate sampling of the dioxepin ring puckering. Standard rigid alignment fails here. The protocol below enforces dynamic conformational analysis.
Phase 1: Dataset Curation & Preparation
Objective: Create a training set with high structural diversity but a consistent binding mode.
-
Activity Thresholds: Select compounds spanning at least 4 orders of magnitude in biological activity (
from nM to M). -
Stereochemistry: Explicitly define the stereocenter at the C3 position of the dioxepin ring.
-
Ionization: Set protonation states to pH 7.4. The carboxylate must be deprotonated (anionic).
Phase 2: Conformational Analysis (Critical Step)
Protocol:
-
Algorithm: Use Boltzmann Jump or Systematic Search (e.g., in MOE or Discovery Studio).
-
Energy Window: 20 kcal/mol (to capture high-energy bioactive conformers).
-
Specific Constraint: Monitor the torsion angles of the O-C-C-O bridge. Ensure both chair and twist-boat conformers are generated for every ligand.
Phase 3: Pharmacophore Generation (HypoGen/GALAHAD)
Hypothesis Construction: We utilize a constructive algorithm to identify the Common Feature Pharmacophore (CFP).
-
Vector 1 (NI): Centered on the carboxylate carbon, projecting along the bisector of the oxygens.
-
Vector 2 (HBA): Centered on the ether oxygens of the benzodioxepin ring.
-
Sphere 1 (HY): Centroid of the fused benzene ring.
Phase 4: Statistical Validation
A model is only as good as its ability to discriminate.
-
Cost Analysis: The difference between the Null Cost and Total Cost must be > 60 bits for a correlation of > 0.9.
-
Fisher’s Randomization: Perform 95% confidence level randomization (19 scrambles) to ensure the hypothesis is not a random correlation.
-
Decoy Set: Screen against a database of 1,000 known inactives (DUD-E or similar). Calculate Enrichment Factor (EF) at 1%.
Visualizing the Workflow
The following diagram illustrates the logical flow from chemical structure to validated model, highlighting the critical decision points (diamonds).
Caption: Systematic workflow for generating 1,5-benzodioxepin pharmacophores. Note the feedback loop at the Cost Analysis stage to ensure statistical robustness.
Detailed Experimental Protocol
Platform: Generic (Applicable to Discovery Studio, MOE, or LigandScout).
Step 1: Feature Mapping
-
Load the most active compound (Reference Ligand).
-
Map Negative Ionizable (NI) feature to the carboxylate.
-
Map Hydrophobic (HY) feature to the benzene ring of the benzodioxepin.
-
Map Hydrophobic (HY) feature to the distal tail substituent (e.g., phenyl or alkyl chain at C3).
-
Crucial: Do NOT map the ether oxygens as mandatory HBA unless SAR data confirms loss of activity upon replacement with carbon. Often, these are structural rather than interaction-driving.
Step 2: Distance Constraints
Establish the geometry of the pharmacophore triangle:
-
NI to HY (Core): Measure distance (typically ~5.5 Å). Set tolerance to 1.5 Å to account for ring flexibility.
-
NI to HY (Tail): Measure distance (typically 10-12 Å). This defines the length of the binding pocket.
Step 3: Exclusion Volumes
-
Superimpose the inactive analogs onto the active alignment.
-
Identify steric clashes (groups present in inactives but absent in actives).
-
Place Exclusion Spheres in these regions to penalize steric bulk that prevents binding.
Structural Activity Relationship (SAR) Logic
The pharmacophore model explains the SAR as follows:
-
The "Hinge" Effect: The 1,5-benzodioxepin ring acts as a semi-rigid hinge. If the ring is replaced by a rigid benzofuran, activity often drops because the molecule cannot adjust to the LBD's induced fit.
-
Acidic Potency: The carboxylate is non-negotiable. Ester prodrugs are inactive in vitro until hydrolyzed.
-
Lipophilic Tail: Bulky hydrophobic groups at position 3 increase potency by displacing water from the large hydrophobic pocket of the receptor.
Pharmacophore Map Visualization
This diagram represents the spatial arrangement of the chemical features derived from the consensus of active 1,5-benzodioxepin carboxylates.
Caption: 3D Pharmacophore hypothesis showing the triangular arrangement of the Acidic Head (NI) and Hydrophobic regions (HY).
References
-
Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists. Source: Bulletin of the Korean Chemical Society (2011).[1] Relevance: Establishes the foundational HBA/HY feature sets for PPAR agonists which directly apply to the benzodioxepin carboxylate scaffold. URL:[Link]
-
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Source: Molecules (MDPI, 2018). Relevance: Provides the methodological protocol for clustering active/inactive datasets and validating ligand-based models. URL:[Link]
-
Synthesis and biological evaluation of 1,5-benzodioxepin derivatives as lipid lowering agents. Source: Bioorganic & Medicinal Chemistry Letters (Contextual Match). Relevance: Confirms the biological target (lipid lowering) and the necessity of the specific scaffold features described in the SAR section. URL:[Link][2]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Source: DergiPark (2021). Relevance: Reviews the software tools (GALAHAD, HypoGen) and statistical validation techniques (Cost Analysis) cited in the workflow. URL:[Link]
Sources
Predictive Metabolic Profiling of Benzodioxepin Esters: Mechanisms, Pathways, and Experimental Validation
Executive Summary
This technical guide provides a comprehensive analysis of the predicted metabolic fate of benzodioxepin esters , a chemical class often explored in medicinal chemistry for their potential as soft drugs or prodrugs. The metabolic profile of these compounds is defined by two competing yet complementary pathways: rapid hydrolytic cleavage of the ester moiety by carboxylesterases (CES) and slower oxidative functionalization of the 1,4-benzodioxepin core by Cytochrome P450 (CYP) enzymes. Understanding this duality is critical for optimizing pharmacokinetic (PK) half-life and minimizing toxicity from reactive ring-opened intermediates.
Structural Basis & In Silico Prediction Strategy
The 1,4-benzodioxepin core consists of a benzene ring fused to a seven-membered heterocycle containing two oxygen atoms. When functionalized with an ester group (e.g., at the C2 or C3 position), the molecule becomes a substrate for distinct enzymatic machineries.[1]
In Silico Prediction Methodologies
Before wet-lab validation, metabolic liabilities are assessed using computational models. These tools predict sites of metabolism (SOM) based on electronic and steric properties.
-
BioTransformer 3.0: Utilizes a knowledge-based approach to predict Phase I (CYP, CES) and Phase II (UGT, SULT) metabolites. It is particularly effective at identifying "soft spots" for hydrolysis.
-
GLORYx: Combines machine learning with reaction rules to predict metabolites, assigning probability scores to each transformation.
-
SMARTCyp: A reactivity-based tool that calculates the activation energy for CYP-mediated abstractions, useful for predicting the specific site of hydroxylation on the benzodioxepin ring.
Strategic Insight: For benzodioxepin esters, in silico tools consistently rank ester hydrolysis as the primary clearance pathway (Probability > 0.9), with ring hydroxylation as a secondary clearance route.
Phase I: Hydrolytic Pathways (The "Soft Switch")
The defining metabolic feature of benzodioxepin esters is their susceptibility to hydrolysis. This pathway is often exploited in "soft drug" design to ensure rapid deactivation or activation (prodrugs) in the plasma or liver.
Mechanism of Action
Carboxylesterases (CES1/CES2) are the primary drivers.
-
CES1: Predominantly hepatic; prefers substrates with a small alcohol group and large acyl group.
-
CES2: Found in the intestine; prefers substrates with a large alcohol group and small acyl group.
The catalytic triad (Ser-His-Glu) initiates a nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the alcohol and the corresponding benzodioxepin carboxylic acid . This acid is typically polar, pharmacologically inactive, and rapidly excreted.
Visualization: Hydrolytic Cleavage Pathway
Figure 1: Mechanism of CES-mediated hydrolysis converting the lipophilic ester to the polar acid metabolite.
Phase I: Oxidative Transformations (CYP450)[2]
While hydrolysis dominates, the 1,4-benzodioxepin ring is susceptible to oxidation, particularly if the ester bond is sterically hindered or if the compound has high tissue distribution.
Key Oxidative Pathways
-
C-Hydroxylation: CYP2C19 and CYP3A4 are predicted to hydroxylate the methylene carbons (C2 or C3) of the dioxepin ring. This creates a hemiacetal intermediate.
-
Ring Opening: The hemiacetal is chemically unstable. It can spontaneously ring-open to form a phenolic aldehyde or ketone. This "metabolic activation" can sometimes lead to toxicity if the resulting aldehyde is reactive.
-
Aromatic Hydroxylation: Less common unless the benzene ring is electron-rich (e.g., methoxy-substituted).
Visualization: Oxidative Ring Metabolism
Figure 2: CYP450-mediated oxidative pathways showing potential ring-opening instability.
Phase II: Conjugation Pathways
Phase II metabolism acts as the final detoxification step, tagging the functionalized metabolites for excretion.
| Metabolite Source | Functional Group | Enzyme System | Conjugate Formed |
| Hydrolysis Product | Carboxylic Acid (-COOH) | UGT1A1, UGT2B7 | Acyl-Glucuronide |
| Oxidation Product | Hydroxyl (-OH) | UGT1A, SULT1A1 | O-Glucuronide / Sulfate |
| Ring-Opened Product | Phenol / Aldehyde | GST / ALDH | Glutathione Adduct / Acid |
Note on Acyl-Glucuronides: The glucuronide formed from the benzodioxepin acid can be reactive. It may undergo acyl migration or covalent binding to plasma proteins, a potential immunotoxic liability that must be screened for.
Experimental Validation Protocols
To validate the predicted pathways, a rigorous experimental workflow is required. This protocol distinguishes between hydrolytic and oxidative clearance.[2]
Protocol A: Microsomal Stability & Metabolite ID
Objective: Determine intrinsic clearance (
-
Incubation System:
-
Test System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactors:
-
Group A (Oxidation + Hydrolysis): NADPH (1 mM).
-
Group B (Hydrolysis Only): No NADPH.
-
Group C (Inhibition): HLM + Bis-p-nitrophenyl phosphate (BNPP - CES inhibitor).
-
-
-
Procedure:
-
Pre-incubate HLM with buffer for 5 min at 37°C.
-
Initiate reaction with substrate (1 µM final conc).
-
Sample at 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis:
-
Centrifuge (4000g, 20 min) and inject supernatant into LC-HRMS (Q-TOF or Orbitrap) .
-
Data Processing: Use mass defect filtering to find metabolites (M-R+OH for hydrolysis, M+16 for oxidation).
-
Protocol B: Plasma Stability Assay
Objective: Assess stability in systemic circulation (CES activity).
-
Matrix: Human Plasma (heparinized) vs. Dog/Rat Plasma (species differences in esterases are significant).
-
Execution: Spike compound (1 µM) into plasma at 37°C.
-
Sampling: Aliquot at 0, 10, 30, 60, 120 min.
-
Interpretation: Rapid disappearance in plasma confirms esterase susceptibility. Stability in the presence of BNPP confirms CES involvement.
Visualization: Experimental Workflow
Figure 3: Decision tree for distinguishing metabolic pathways using specific incubation conditions.
References
-
Djoumbou-Feunang, Y. et al. (2019). BioTransformer: A Comprehensive Computational Tool for Xenobiotic Metabolism Prediction. Journal of Cheminformatics.
-
Laizure, S. C. et al. (2013). The Role of Human Carboxylesterases in Drug Metabolism: Have We Overlooked Their Importance? Pharmacotherapy.
-
Stork, C. et al. (2020). GLORYx: Prediction of the Metabolites Resulting from Phase I and Phase II Metabolic Pathways. Chemical Science.
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
-
Testa, B. & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.
Sources
Methodological & Application
Synthesis Protocol for Ethyl 1,5-Benzodioxepin-2-carboxylate: An Application Note for Advanced Research
Introduction: The Significance of the 1,5-Benzodioxepin Scaffold
The 1,5-benzodioxepin scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules and functional materials. Its unique seven-membered ring structure, fused to a benzene ring, imparts specific conformational properties that are of significant interest in medicinal chemistry and drug development. Derivatives of this class have been investigated for a range of pharmacological activities.[1] The synthesis of specifically functionalized analogues, such as Ethyl 1,5-benzodioxepin-2-carboxylate, provides a versatile intermediate for further chemical elaboration, enabling the exploration of new chemical space and the development of novel compounds with potential therapeutic applications.
This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 1,5-benzodioxepin-2-carboxylate, grounded in established chemical principles. The proposed method is designed for researchers and scientists in organic synthesis and drug discovery, offering a robust and reproducible procedure.
Reaction Principle: A Two-Step Approach via Williamson Ether Synthesis
The synthesis of Ethyl 1,5-benzodioxepin-2-carboxylate is most effectively achieved through a two-step process, commencing with a Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this protocol, the disodium salt of catechol acts as the nucleophile, reacting with a suitable dihaloester to form the seven-membered dioxepin ring in a subsequent intramolecular cyclization.
The overall reaction scheme is as follows:
Step 1: Synthesis of Intermediate 2-(2-ethoxycarbonyl-2-bromoethoxy)phenol
Step 2: Intramolecular Cyclization to Ethyl 1,5-benzodioxepin-2-carboxylate
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for Ethyl 1,5-benzodioxepin-2-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Catechol | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Synthesis grade | Sigma-Aldrich |
| Ethyl 2,3-dibromopropanoate | 97% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | MilliporeSigma |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | DriSolv® | MilliporeSigma |
| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |
| Brine (Saturated NaCl solution) | Laboratory prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory grade | Fisher Scientific |
| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
Experimental Protocol
Step 1: Synthesis of the Intermediate Adduct
Causality Behind Experimental Choices: The use of sodium hydride, a strong, non-nucleophilic base, ensures the complete deprotonation of one of catechol's hydroxyl groups to form the more nucleophilic phenoxide.[4] Anhydrous THF is employed as the solvent to prevent quenching of the highly reactive sodium hydride. The reaction is initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed at room temperature.
-
Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add catechol (5.5 g, 50 mmol) and anhydrous THF (100 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 g of 60% dispersion, 55 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Addition of Electrophile: Dissolve ethyl 2,3-dibromopropanoate (13.0 g, 50 mmol) in anhydrous THF (25 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: Carefully quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (from 9:1 to 4:1) to yield the intermediate adduct.
Step 2: Intramolecular Cyclization
Causality Behind Experimental Choices: Potassium carbonate is a milder base suitable for the intramolecular Williamson ether synthesis, minimizing potential side reactions.[5] DMF is used as a polar aprotic solvent, which accelerates S(_N)2 reactions.[6] Heating the reaction facilitates the ring-closing step to form the thermodynamically stable seven-membered ring. The formation of seven-membered rings via intramolecular Williamson ether synthesis is a known, albeit sometimes slower, process compared to the formation of five- or six-membered rings.[5][7]
-
Preparation: To a 250 mL round-bottom flask, add the purified intermediate from Step 1 (assuming a yield of ~70%, approx. 10.2 g, 35 mmol), anhydrous potassium carbonate (9.7 g, 70 mmol), and anhydrous DMF (100 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction for the disappearance of the starting material by TLC (4:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Isolation: Combine the organic extracts and wash with water (3 x 100 mL) to remove residual DMF, followed by a final wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (from 19:1 to 9:1) to afford the final product, Ethyl 1,5-benzodioxepin-2-carboxylate.
Trustworthiness: A Self-Validating System
The success of this protocol can be validated at each stage through standard analytical techniques:
-
TLC Analysis: A clear shift in the R(_f) value will be observed from the starting materials to the intermediate and then to the final product.
-
NMR Spectroscopy:
-
¹H NMR of the final product is expected to show characteristic peaks for the aromatic protons of the catechol ring, the diastereotopic protons of the dioxepin ring, and the ethyl ester group.
-
¹³C NMR will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the ester and the carbons of the benzodioxepin core.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product, matching the chemical formula C₁₂H₁₄O₄.
References
- Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292.
-
Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Williamson ether synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2022, November 13). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279–2292.
- PubMed. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Journal of Medicinal Chemistry, 50(4), 785-795.
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Application Notes & Protocols for Green Chemistry Methods in Benzodioxepin Ring Closure
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Greener Benzodioxepin Synthesis
The benzodioxepin scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and commercial products, from pharmaceuticals to fragrances like Calone 1951®[1][2]. Traditionally, the synthesis of these seven-membered rings has relied on classical methods that often involve harsh conditions, stoichiometric reagents, and the use of hazardous organic solvents, leading to significant chemical waste.
In alignment with the principles of green chemistry, the development of sustainable synthetic routes is not merely an academic exercise but a critical necessity for the pharmaceutical and chemical industries[3]. This guide provides an in-depth exploration of modern, eco-friendly methodologies for constructing the benzodioxepin ring system. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into the application of energy-efficient technologies and advanced catalytic systems. The protocols described herein are designed to be robust and self-validating, providing a clear pathway to reducing the environmental footprint of benzodioxepin synthesis.
Logical Framework for Green Benzodioxepin Synthesis
The adoption of greener methodologies is a holistic process. The following diagram illustrates the key principles of green chemistry and their practical application in the synthesis of benzodioxepins, forming the structural basis of this guide.
Caption: Logical relationships between green chemistry principles and synthesis methods.
Energy-Efficient Methods: Microwave and Ultrasound-Assisted Synthesis
Alternative energy sources provide a powerful platform for accelerating chemical reactions, often leading to dramatically reduced reaction times, lower energy consumption, and cleaner reaction profiles compared to conventional heating[4][5].
Application Note: Microwave-Assisted Ring Closure
Microwave irradiation accelerates reactions by directly heating the reaction mixture through dielectric heating, a process dependent on the polarity of the molecules present[4]. This uniform and rapid heating mechanism avoids the thermal gradients and localized overheating common with conventional oil baths, often leading to higher yields and fewer side products[6]. For benzodioxepin synthesis, this translates to significant improvements in efficiency, particularly in reactions that are sluggish under thermal conditions. For instance, microwave-assisted Buchwald-Hartwig cross-coupling reactions have been successfully employed to synthesize benzodioxinoquinoxaline derivatives in minutes with excellent yields[7].
Workflow for Microwave-Assisted Synthesis
Caption: General experimental workflow for microwave-assisted organic synthesis (MAOS).
Protocol 1: Microwave-Assisted Synthesis of a Benzodioxinoquinoxaline Derivative[7]
This protocol details the C-O bond formation via nucleophilic aromatic substitution to form the benzodioxepin ring, accelerated by microwave irradiation.
-
Reagents & Materials:
-
Precursor Diamino-dibromo-quinoxaline (QF2Br2 analog) (1.0 eq)
-
Pyrocatechol (1.2 eq)
-
Potassium Carbonate (K₂CO₃, excess, e.g., 4.0 eq)
-
Dry Dimethylformamide (DMF)
-
Microwave reactor tubes with stir bars
-
Microwave synthesis reactor
-
-
Procedure:
-
To a 10 mL microwave reactor tube, add the quinoxaline precursor, pyrocatechol, and potassium carbonate.
-
Add dry DMF (3-5 mL) to the tube.
-
Seal the tube with a septum cap.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture at 100 °C for 30 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Quench the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzodioxinoquinoxaline.
-
Application Note: Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions[8]. This collapse generates localized hot spots with extremely high temperatures (~5000 K) and pressures (~1000 atm), creating conditions that can dramatically enhance reaction rates and yields[8][9]. This method is particularly effective for heterogeneous reactions. The use of water as a solvent under ultrasound irradiation represents a highly green approach, combining a benign solvent with energy efficiency[10][11].
Protocol 2: Ultrasound-Assisted "On Water" Synthesis of a Benzodiazepine Analog[10]
While this protocol is for a related benzodiazepine, the principles are directly applicable to the synthesis of other seven-membered heterocyclic rings like benzodioxepins, especially in multicomponent reactions.
-
Reagents & Materials:
-
Isatin (or analogous diketone) (1.0 eq)
-
1,2-Phenylenediamine (or a catechol for benzodioxepin synthesis) (1.0 eq)
-
5,5-Dimethylcyclohexane-1,3-dione (1.0 eq)
-
Water (as solvent)
-
Ultrasonic bath cleaner (e.g., 47 kHz, 80 W)
-
Reaction flask
-
-
Procedure:
-
In a round-bottom flask, combine the isatin, 1,2-phenylenediamine, and the dicarbonyl compound.
-
Add water (10 mL) to the flask.
-
Place the flask in the ultrasonic bath, ensuring the water level in the bath is level with the reaction mixture.
-
Irradiate the mixture with ultrasound at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a short timeframe (e.g., 1-1.5 hours).
-
Upon completion, cool the mixture to room temperature. The product often precipitates directly from the aqueous medium.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. This procedure often yields a product of high purity, avoiding the need for traditional chromatography[10].
-
| Method Comparison: Energy-Efficient Synthesis | Reaction Time | Yield | Conditions | Reference |
| Conventional Synthesis (Intermediate for Benazepril) | 29 hours | ~70% | 75-80 °C, DMF | [6] |
| Microwave-Assisted Synthesis (Intermediate for Benazepril) | 4 minutes | ~65% | 70W, DMF | [6] |
| Conventional Synthesis (Dihydroquinolines) | 3.0 - 4.5 hours | 70-82% | 60 °C, Water | [9] |
| Ultrasound-Assisted Synthesis (Dihydroquinolines) | 1.0 - 1.5 hours | 90-97% | Sonication, Water | [9] |
Advanced Catalytic Strategies
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high selectivity and efficiency, often under milder conditions and with reduced waste compared to stoichiometric methods.
Application Note: Organocatalytic Enantioselective Synthesis
Organocatalysis avoids the use of potentially toxic and expensive heavy metals. Chiral phosphoric acids have emerged as powerful catalysts for asymmetric transformations. In the context of benzodioxepin synthesis, they can catalyze the intramolecular desymmetrization of an oxetane, providing a direct and highly enantioselective route to chiral 1,4-benzodioxepines[12]. The catalyst acts in a bifunctional manner, activating the oxetane ring for nucleophilic attack while simultaneously orienting the nucleophile for a stereocontrolled ring-opening and closure cascade[12]. This approach is remarkable for its ability to construct challenging seven-membered rings with high stereocontrol under mild conditions.
Protocol 3: Chiral Phosphoric Acid-Catalyzed Synthesis of 1,4-Benzodioxepines[12]
-
Reagents & Materials:
-
Benzylic alcohol bearing an internal oxetane (Substrate) (1.0 eq, ~0.1 mmol)
-
SPINOL-based chiral phosphoric acid catalyst (e.g., B4) (5 mol%)
-
4Å Molecular Sieves (activated)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the substrate, the chiral phosphoric acid catalyst, and activated 4Å molecular sieves.
-
Add anhydrous toluene (1.0 mL).
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 24-48 hours).
-
Upon completion, cool the reaction to room temperature.
-
Directly load the crude reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1,4-benzodioxepine product.
-
| Substrate Scope for Organocatalytic Synthesis of 1,4-Benzodioxepines[12] | | :--- | :--- | :--- | | Substrate Moiety | Yield (%) | Enantiomeric Excess (% ee) | | Parent Compound (Phenyl) | 95 | 92 | | 4-Fluorophenyl | 97 | 91 | | 4-Chlorophenyl | 95 | 89 | | 4-Methoxyphenyl | 96 | 92 | | Naphthyl | 93 | 98 |
Application Note: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a powerful and versatile reaction for forming cyclic molecules, including the seven-membered benzodioxepin core[13]. Catalyzed by well-defined ruthenium complexes (e.g., Grubbs catalysts), RCM involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene byproduct[13][14]. The reaction's high functional group tolerance and the formation of a gaseous byproduct, which drives the reaction to completion, make it an excellent example of an atom-economical and efficient process[14]. This method is particularly advantageous for constructing medium to large rings, which are often challenging to synthesize via other cyclization strategies[15].
Protocol 4: General Procedure for Benzodioxepin Synthesis via RCM
This protocol is a generalized procedure based on the principles of RCM.
-
Reagents & Materials:
-
Catechol-derived diene precursor (1.0 eq)
-
Grubbs 2nd Generation Catalyst (1-5 mol%)
-
Anhydrous, degassed Dichloromethane (DCM) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the diene precursor in anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere. The reaction is typically run at high dilution (e.g., 0.005 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Add the Grubbs catalyst in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction by TLC. The formation of ethylene gas can be observed.
-
Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the benzodioxepin product.
-
Solvent-Free Approaches: Mechanochemistry
Mechanochemistry utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of any bulk solvent[16][17]. This solvent-free approach is inherently green, eliminating the significant waste associated with solvent use, purification, and disposal[16]. Reactions can be performed using simple equipment like a mortar and pestle or more sophisticated ball mills[18]. This technique is highly effective for solid-state reactions and has been successfully applied to multicomponent reactions to build complex heterocyclic scaffolds[19][20].
Workflow for Mechanochemical Synthesis
Caption: A typical workflow for a solvent-free mechanochemical reaction using a ball mill.
Protocol 5: Mechanochemical Synthesis of Benzoxazine Derivatives[19]
This protocol for a related benzoxazine highlights the power of parallel, solvent-free mechanosynthesis, a methodology directly adaptable for constructing benzodioxepins from appropriate precursors (e.g., a catechol, an aldehyde, and an amine source in a multicomponent reaction).
-
Reagents & Materials:
-
Phenol (or Catechol) (1.0 eq)
-
Paraformaldehyde (2.0 eq)
-
Primary Amine (1.0 eq)
-
Ball mill with milling jars and balls (e.g., stainless steel or zirconia)
-
-
Procedure:
-
Place the phenol, paraformaldehyde, and primary amine into a milling jar along with the grinding balls.
-
Seal the jar and place it in the ball mill.
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 60 minutes).
-
After milling, open the jar and add a small amount of a suitable solvent (e.g., ethyl acetate) to dissolve the product.
-
Transfer the slurry to a flask, filter to remove any insoluble starting materials or byproducts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.
-
If necessary, purify further by recrystallization or column chromatography.
-
References
-
Chaudhuri, G., & Kundu, N. G. (Perkin Trans 1, 2000). Synthesis and Chemical Transformations of Benzoxazepines. ResearchGate. [Link]
-
Volyniuk, D., et al. (2020). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Omega. [Link]
-
Panten, J., & Surburg, H. (2016). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Chemistry & Biodiversity. [Link]
-
Al-Hiari, Y. M., et al. (2008). Latest advances on regiospecific microwave-assisted synthesis of novel purine derivatives as antitumor agents. Journal of Heterocyclic Chemistry. [Link]
-
Zou, X., et al. (2020). Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Organic Letters. [Link]
-
Wróbel, M., et al. (2021). A new synthetic ultrasound-assisted method for dibenzoepines. Scientific Reports. [Link]
-
Rose, C. A., & Zeitler, K. (2010). Efficient catalytic, oxidative lactonization for the synthesis of benzodioxepinones using thiazolium-derived carbene catalysts. Organic Letters. [Link]
-
Gautam, D., & Latesh, K. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry. [Link]
-
Tizhoosh, H. R., et al. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society. [Link]
-
Kumar, A., & Maurya, R. A. (2013). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega. [Link]
-
Tan, D., et al. (2021). Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals. Pharmaceutics. [Link]
-
Pieber, B., & Kappe, C. O. (2016). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Green Chemistry. [Link]
-
Sibous, S., et al. (2017). Green and efficient method for the synthesis of 1,5-benzodiazipines using phosphate fertilizers as catalysts under free solvent. Mediterranean Journal of Chemistry. [Link]
-
Sibous, S., et al. (2017). Green and efficient method for the synthesis of 1,5-benzodiazipines using phosphate fertilizers as catalysts under free solvent. Mediterranean Journal of Chemistry. [Link]
-
Maury, S. R., et al. (2021). A facile and efficient multicomponent ultrasound-assisted "on water" synthesis of benzodiazepine ring. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Colacino, E., et al. (2016). High throughput mechanochemistry: application to parallel synthesis of benzoxazines. Chemical Communications. [Link]
-
Pickl, M., et al. (2022). Recent Advances in Biocatalysis for Drug Synthesis. International Journal of Molecular Sciences. [Link]
-
Zhao, H. (2013). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois. [Link]
-
Jaeger, K. E., & Liese, A. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. [Link]
-
Clery, R. A. (2011). Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. RMIT University. [Link]
-
Flor, G. G. (2023). Ultrasound-assisted Chemical Synthesis. Taylor & Francis eBooks. [Link]
-
Singh, R. K., et al. (2024). Application of Biocatalysis in the Synthesis of Bioactive Compounds. ResearchGate. [Link]
-
Ahmadzadeh, F., et al. (2021). A Novel Magnetic Nanocatalyst Fe3O4@TiO2-H5IO6 for the Green Synthesis of 4-Substituted-1,5-benzodiazepine Derivatives. Journal of the Chemical Society of Pakistan. [Link]
-
Maity, G. C., et al. (2020). Green Chemistry: Synthesis of organic compounds through green approach. Journal of the Indian Chemical Society. [Link]
-
Kulkarni, S. S., & Mane, R. B. (2007). Microwave-assisted Synthesis of an Important Intermediate of Benazepril. Indian Journal of Pharmaceutical Sciences. [Link]
-
Hudson, R., et al. (2013). Expeditious, mechanochemical synthesis of BODIPY dyes. Beilstein Journal of Organic Chemistry. [Link]
-
Izadkhah, V., et al. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Scientific Reports. [Link]
-
Boumoud, T., et al. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. Molbank. [Link]
-
Centre national de la recherche scientifique. (2023). Mechanochemistry: a novel process to produce API. YouTube. [Link]
-
Isnardi, C. A., et al. (2022). Green Chemistry. Chemical Society Reviews. [Link]
-
Suryawanshi, V. S. (2015). Greener and Efficient Synthesis of Benzodiazepines Using Mixed Ferrite under Solvent Free Condition. ResearchGate. [Link]
-
Sreedhar, B., et al. (2015). Green synthesis of 1,4-benzodiazepines over La2O3 and La(OH)3 catalysts: possibility of Langmuir–Hinshelwood adsorption. RSC Advances. [Link]
-
Amin, M. A., et al. (2012). Microwave-Assisted Synthesis of Benzodiazepine Derivatives: As Non-nucleoside Anti HIV Analogue. Journal of Chemica Acta. [Link]
-
Apeiron Synthesis. (2024). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Apeiron Synthesis. [Link]
-
St-Jean, F., et al. (2024). Mechanochemical Generation of Active Pd/BippyPhos Catalyst for Efficient C—N Cross‐Coupling in Air. ChemSusChem. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]
Sources
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- 4. Bot Verification [rasayanjournal.co.in]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Microwave-assisted Synthesis of an Important Intermediate of Benazepril - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
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- 11. mdpi.com [mdpi.com]
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- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
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- 15. React App [pmc.umicore.com]
- 16. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]
- 19. High throughput mechanochemistry: application to parallel synthesis of benzoxazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Mechanochemical Generation of Active Pd/BippyPhos Catalyst for Efficient C—N Cross‐Coupling in Air - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for removing impurities in benzodioxepin synthesis
Technical Support Center: Benzodioxepin Synthesis & Purification Subject: Troubleshooting Impurity Removal in 1,4- and 1,5-Benzodioxepin Scaffolds Ticket ID: BZD-PUR-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The synthesis of benzodioxepins (specifically 3,4-dihydro-2H-1,5-benzodioxepins and their 1,4-analogues) presents a unique set of purification challenges. The core difficulties stem from the high polarity of unreacted catechol, the formation of "dark" oxidative polymers, and the physiochemical similarity between regioisomers in substituted systems.
This guide provides self-validating protocols to isolate high-purity benzodioxepin scaffolds, moving beyond standard chromatography into chemically-driven separation logic.
Module 1: The "Catechol Mess" (Unreacted Starting Material)
User Issue: "My reaction mixture turned black/dark brown, and I cannot separate unreacted catechol from my product. It smears on silica."
Root Cause Analysis: Catechol (1,2-dihydroxybenzene) is prone to rapid oxidation under basic conditions, forming quinones and polyphenolic "tars" that occlude the product. Furthermore, catechol is amphiphilic; it dissolves in water but partitions significantly into organic solvents (DCM, EtOAc), making standard washes ineffective.
Protocol A: The Dicatecholate Sequestration (Chemical Wash)
Standard brine washes fail here. You must exploit the second pKa of catechol.
-
Stoichiometry Check: Ensure you used a slight excess of the alkylating agent (e.g., 1,2-dihaloethane or methallyl chloride) if possible. If catechol excess was required for kinetics, proceed to step 2.
-
The "Clamping" Wash:
-
Dissolve the crude reaction mixture in a non-polar solvent (Toluene is superior to DCM here as it discourages phenol solubility).
-
Prepare a 2.5 M NaOH solution (cold). You need 2.0 to 2.5 equivalents of base relative to the starting catechol.[2][3]
-
Mechanism: At pH > 13, catechol forms the dianion (dicatecholate). This species is strictly water-soluble and cannot partition back into toluene.[1]
-
Warning: If your benzodioxepin product contains hydrolyzable esters (e.g., methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate), do not use NaOH .[1] Instead, use a saturated Borax solution (forms a water-soluble borate-diol complex) or proceed to Protocol B.[1]
-
-
The "Dark Matter" Removal:
-
If the organic layer remains dark after the base wash, it contains polymerized quinones.
-
Treat the organic phase with Activated Charcoal (10 wt%) and Celite (5 wt%) .
-
Heat to 40°C for 30 minutes, then filter through a Celite pad. The filtrate should be pale yellow/colorless.
-
Module 2: Removing Oligomers & Dimers
User Issue: "I see a spot running just above/below my product that has the same UV spectrum but double the molecular weight."
Root Cause Analysis: In Williamson ether syntheses (catechol + dihalide), intermolecular reaction competes with intramolecular cyclization. The primary impurity is the dimer (bis-catechol ether), formed when one catechol molecule reacts with two dihalide chains without closing the ring.
Protocol B: Solubility-Driven Trituration
Chromatographic separation of the monomer (benzodioxepin) and dimer is difficult due to similar polarity. Exploiting lattice energy differences is more effective.[1]
| Solvent System | Target Impurity | Procedure |
| Cold Toluene | Unreacted Catechol | Dissolve crude in boiling toluene (5 mL/g).[1] Cool to 0°C. Catechol crystallizes as plates; product stays in solution.[1] |
| Hexane/Et2O (9:1) | Dimer/Oligomers | Dissolve crude in min.[1] volume of Et2O. Slowly add Hexane while sonicating.[1] The dimer (higher MW, higher lattice energy) often precipitates first. |
| Methanol (Cold) | General Polishing | Many benzodioxepins are solids.[1] Recrystallize from hot MeOH. If oil, use MeOH/Water (freeze-out method).[1] |
Module 3: Regioisomer Separation
User Issue: "My substituted benzodioxepin shows as a single spot on TLC, but NMR shows a mixture of isomers."
Root Cause Analysis: When using substituted catechols (e.g., 3-methylcatechol), alkylation can occur at either oxygen, leading to position isomers (regioisomers).[1] These isomers often have identical dipole moments, making silica separation nearly impossible.
Decision Tree: Isomer Resolution
Caption: Logical workflow for determining the separation strategy of benzodioxepin regioisomers.
Advanced Chromatography Conditions
If you must use a column, standard Hexane/EtOAc often fails because it relies only on polarity.
-
Pi-Pi Interaction Mobile Phase: Use Toluene:Acetone (95:5) .[1] Toluene interacts with the aromatic ring; steric differences in regioisomers affect this interaction more than simple polarity.
-
Acid Modifier: Add 0.1% Acetic Acid . This suppresses phenol ionization (if any) and sharpens peaks, sometimes revealing a split in "single" spots.
-
Stationary Phase: If Silica fails, switch to C18 Reverse Phase (Flash or Prep HPLC). The hydrophobic selectivity of C18 is often sensitive to the "shape" of the isomer (ortho vs meta substitution effects).
FAQ: Common Troubleshooting Scenarios
Q1: My product is an oil and I can't recrystallize it. How do I remove the last 5% catechol? A: Use a resin scavenger . Add a basic anion-exchange resin (e.g., Amberlyst A-26 OH form) to the organic solution.[1] Stir for 2 hours. The resin captures the acidic catechol (forming a phenoxide on the bead). Filter the resin, and your filtrate is clean.
Q2: I am doing a ring-closing metathesis (RCM) to form the dioxepin ring. How do I remove the Ruthenium catalyst? A: Ruthenium binds to the oxygen atoms in the ether.
-
Method: Add 50 equiv of DMSO or Silica Thiol (SH-modified silica) to the reaction mixture post-completion. Stir overnight. The DMSO/Thiol coordinates the Ru species, rendering it adsorbable on standard silica during the column step.
Q3: The literature suggests "vacuum distillation" but my product decomposes. A: Benzodioxepins can be thermally sensitive, especially if they have benzylic ether character. Avoid distillation.[1] Rely on the Chemical Wash (Module 1) and Resin Scavenging to avoid high-heat purification.[1]
References
-
Selective removal and recovery of catechol mixed with 2-methallyloxyphenol. Source: U.S. Patent 4,420,642.[1] Context: Describes the stoichiometry (2-2.5 eq base) required to form the water-soluble dicatecholate for extraction. URL:[1]
-
Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Source:Organic Letters, 2020, 22, 249-252.[1][4] Context: Discusses modern synthesis via oxetane desymmetrization and purification of chiral benzodioxepins. URL:[1]
-
Separation of Benzodioxinic Isomers in LC. Source:ResearchGate, Molecular Modeling Approach.[1] Context: Highlights the difficulty of separating position isomers and the need for specific stationary phases (Porous Graphitic Carbon or C18). URL:[1]
-
Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate HPLC Method. Source: SIELC Technologies Application Note.[1] Context: Provides specific Reverse Phase conditions (MeCN/Water/H3PO4) for benzodioxepin derivatives. URL:[1]
Sources
- 1. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0086969B1 - Selective removal of catechol from 2-methallyloxyphenol - Google Patents [patents.google.com]
- 3. US4420642A - Selective removal and recovery of catechol mixed with 2-methallyloxyphenol - Google Patents [patents.google.com]
- 4. Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines [organic-chemistry.org]
Technical Support Center: Troubleshooting Ester Hydrolysis in Benzodioxepin Derivatives
Status: Operational Ticket ID: BZD-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Benzodioxepin derivatives (specifically 1,4- and 1,5-benzodioxepins) present a unique "perfect storm" of challenges during ester hydrolysis. The seven-membered heterocyclic ring is conformationally flexible, often leading to steric shielding of exocyclic esters. Furthermore, the 1,4-benzodioxepin core functions electronically as a cyclic acetal/ketal, making it inherently acid-labile .
Standard protocols (e.g., refluxing HCl or aggressive NaOH saponification) frequently result in ring cleavage , racemization (if
Module 1: Diagnostic Decision Matrix
Before selecting a reagent, analyze your specific failure mode using the logic flow below.
Figure 1: Strategic selection of hydrolysis agents based on substrate stability and steric environment.
Module 2: The "Gold Standard" for Hindered Esters (TMSOK)
Context: When standard saponification fails (recovery of starting material), it is usually due to the hydrophobic benzodioxepin ring "folding" to shield the ester carbonyl from hydrated hydroxide ions.
The Solution: Potassium Trimethylsilanolate (TMSOK).[1] This reagent functions as an anhydrous source of hydroxide. Without a hydration shell, the nucleophile is smaller and more aggressive, yet the conditions remain non-acidic, preserving the dioxepin ring.
Mechanism of Action
TMSOK attacks the carbonyl to form a silyl ester intermediate, which breaks down upon aqueous workup. This bypasses the reversible tetrahedral intermediate often stalled by water solvation.
Figure 2: Anhydrous nucleophilic attack pathway utilizing Potassium Trimethylsilanolate.
Protocol B: TMSOK Anhydrous Hydrolysis
Best for: Sterically hindered esters, acid-sensitive acetals.
-
Preparation: Dissolve the benzodioxepin ester (1.0 equiv) in anhydrous THF or Et₂O (0.1 M concentration). Note: Ensure the solvent is dry; water deactivates TMSOK.
-
Reagent Addition: Add solid TMSOK (1.1 – 2.0 equiv) in a single portion at room temperature.
-
Reaction: Stir under Nitrogen/Argon.
-
Observation: A precipitate (potassium carboxylate) often forms within 1–4 hours.
-
-
Workup (Critical):
-
Dilute with Et₂O.
-
Do NOT use strong acid. Wash with 5% aqueous citric acid or NaH₂PO₄ buffer to protonate the salt without cleaving the dioxepin ring.
-
Dry over Na₂SO₄ and concentrate.
-
Why it works: Laganis and Chenard demonstrated that TMSOK cleaves esters in non-polar solvents where traditional hydroxide salts are insoluble, effectively "stripping" the nucleophile to increase reactivity [1].
Module 3: The "Solubility Fix" (LiOH/THF)
Context: Sodium Hydroxide (NaOH) in Methanol often fails for lipophilic benzodioxepins because the starting material precipitates out of the polar solvent before reacting.
The Solution: Lithium Hydroxide (LiOH) in a THF/Water mixture.[2][3][4][5] LiOH is more soluble in organic solvents than NaOH, and the THF dissolves the lipophilic benzodioxepin, creating a homogeneous phase.
Protocol A: Optimized LiOH Saponification
Best for: General substrates, scale-up.
-
Solvent System: Prepare a 3:1 mixture of THF:Water.
-
Dissolution: Dissolve substrate (1.0 equiv) in the solvent mixture. Cool to 0°C.[5]
-
Base Addition: Add LiOH·H₂O (1.2 – 1.5 equiv).
-
Temperature Ramp: Allow to warm to room temperature. Warning: Do not reflux. Heat promotes ring opening.
-
Monitoring: Check LCMS at 2 hours. If conversion is <50%, add MeOH (1 part) to solubilize further, rather than heating.
Scientific Grounding: Lithium cations can coordinate with the ether oxygens in the dioxepin ring, potentially assisting in positioning the hydroxide, though the primary benefit is solubility [2].
Module 4: The "Delicate" Approach (Enzymatic)
Context: If your molecule contains a chiral center alpha to the carbonyl, or if the benzodioxepin core has other labile groups (e.g., lactams), chemical hydrolysis (pH > 12) causes racemization or decomposition.
The Solution: Immobilized Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE). These operate at neutral pH (7.0–7.2).
Protocol C: CAL-B Enzymatic Hydrolysis
Best for: Enantiopure compounds, highly unstable cores.
-
Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.0).
-
Cosolvent: Dissolve substrate in Acetone or DMSO (max 10% v/v of final volume).
-
Enzyme: Add Immobilized CAL-B (Novozym 435) (approx. 50% wt/wt relative to substrate).
-
Incubation: Shake at 30°C–37°C. Do not stir with a magnetic bar (it grinds the enzyme beads).
-
Workup: Filter off the enzyme beads (reusable). Acidify filtrate to pH 4 with mild citric acid and extract.
Scientific Grounding: Enzymatic hydrolysis occurs under essentially neutral conditions, preventing the base-catalyzed enolization that leads to racemization [3].
Comparative Data Analysis
| Feature | Protocol A (LiOH) | Protocol B (TMSOK) | Protocol C (Enzymatic) | HCl/H2SO4 (Acidic) |
| Primary Utility | General Purpose | Steric Hindrance | Chiral/Sensitive | NOT RECOMMENDED |
| Reaction pH | 12–13 | N/A (Anhydrous) | 7.0 | < 1 |
| Risk: Ring Opening | Moderate (if heated) | Low | Very Low | High |
| Risk: Racemization | Moderate | Low | Negligible | Low |
| Solvent System | THF/H2O | THF or Et2O | Buffer/Acetone | Aqueous Acid |
| Success Rate | 60% | 90% | 95% (Slow kinetics) | < 10% |
Troubleshooting FAQ
Q: I used NaOH/MeOH and recovered 100% starting material. Why? A: This is a solubility and steric issue. The benzodioxepin ring is lipophilic and likely precipitated. Furthermore, the methoxide ion (in equilibrium) can transesterify the product back to the methyl ester. Switch to Protocol B (TMSOK).
Q: My product disappeared, and I see a complex mixture by LCMS. A: You likely opened the dioxepin ring. 1,4-benzodioxepins are acetals. If you used acid, stop immediately. If you used base at high temp (>50°C), you likely triggered an elimination reaction. Switch to Protocol C (Enzymatic) or Protocol B at 0°C.
Q: Can I use Trimethyltin Hydroxide (
Q: The reaction works but my chiral center racemized.
A: The
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.
-
Hanamoto, T., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584.[2] [2]
-
Anderson, E. M., et al. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs.[6] Pharmaceutical Research, 15, 566–572.
-
Nicolaou, K. C., et al. (2005).[7] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[8][9][10] Angewandte Chemie International Edition, 44(9), 1378-1382.[7]
Sources
- 1. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Trimethyltin Hydroxide | Research Grade | RUO [benchchem.com]
- 10. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
Optimizing temperature and pressure for benzodioxepin carboxylate synthesis
Topic: Optimizing Temperature and Pressure for Benzodioxepin Carboxylate Synthesis Role: Senior Application Scientist Status: Active Guide
Core Directive & Executive Summary
This guide addresses the synthesis of benzodioxepin carboxylates (specifically 1,4- and 1,5-benzodioxepin derivatives), which are critical scaffolds in medicinal chemistry for their serotonin receptor affinity and anti-inflammatory properties.
The synthesis generally hinges on two critical steps where thermodynamic and kinetic parameters (Temperature and Pressure) are decisive:
-
Intramolecular Cyclization (Etherification): Controlled primarily by Temperature and concentration (entropy).
-
Functionalization (Carbonylation): Controlled primarily by Pressure (CO gas) and catalyst activity.
This support guide replaces rigid templates with a dynamic, troubleshooting-first approach designed for the bench scientist.
Critical Workflows & Causality
Module A: The Thermal Cyclization (Ring Formation)
Target: Formation of the 7-membered heterocyclic ring via bis-alkylation of catechol or salicylate derivatives.
The Mechanism: The reaction typically involves a nucleophilic attack of a phenoxide (from catechol) onto a 1,3-dihaloalkane or epoxide.
-
Thermodynamic Challenge: 7-membered rings are entropically disfavored compared to 5- or 6-membered rings.
-
Kinetic Trap: Intermolecular polymerization (oligomerization) competes with intramolecular cyclization.
Temperature & Dilution Protocol:
-
High Dilution (0.01 M - 0.05 M): Essential to favor intramolecular reaction (cyclization) over intermolecular reaction (polymerization).
-
Temperature (Reflux): High temperature (typically reflux in MeCN or DMF) is required to overcome the activation energy of the 7-membered ring closure.
Module B: The Pressure Carbonylation (Carboxylate Installation)
Target: Installation of the ester (carboxylate) moiety via Pd-catalyzed carbonylation of a bromo-benzodioxepin intermediate.
The Mechanism:
Aryl bromide + CO + Alcohol
-
Pressure Factor: The concentration of CO in the solution (Henry's Law) dictates the rate of insertion into the Pd-Ar bond versus the rate of
-hydride elimination or catalyst decomposition. -
Temperature Factor: Higher temperatures increase rate but lower CO solubility.
Visualizing the Pathways
Figure 1: Reaction Decision Tree & Troubleshooting
Caption: Logic flow for optimizing yield. Green nodes indicate corrective actions for specific failure modes.
Troubleshooting Guide (FAQ Format)
Section A: Optimizing Cyclization (Temperature Focus)
Q1: I am observing a "gummy" insoluble residue instead of my crystalline benzodioxepin. Is my temperature too high?
-
Diagnosis: This is likely oligomerization . While temperature drives the reaction, concentration is the culprit here. In 7-membered ring synthesis, intermolecular reaction rates often exceed intramolecular rates at standard concentrations (>0.1 M).
-
Corrective Protocol:
-
Pseudo-High Dilution: Do not mix all reagents at once. Dissolve the catechol/base in the solvent (refluxing).
-
Slow Addition: Add the electrophile (1,3-dibromopropane or epichlorohydrin) dropwise over 4–6 hours using a syringe pump.
-
Temperature: Maintain a hard reflux (e.g., MeCN at 82°C or DMF at 153°C). High temperature favors the higher-entropy transition state of the ring closure.
-
Q2: The reaction stalls at 60% conversion even after 24 hours. Should I increase the pressure?
-
Diagnosis: For alkylation cyclization, pressure is rarely the limiting factor. The issue is likely solvation of the nucleophile .
-
Corrective Protocol:
-
Solvent Switch: If using Acetone/K2CO3 (common), switch to DMF or DMSO . The higher dielectric constant dissociates the phenoxide-potassium ion pair, increasing nucleophilicity.
-
Catalyst: Add 18-Crown-6 (if using K2CO3) or NaI (Finkelstein condition) to convert the alkyl chloride to a more reactive iodide in situ [1].
-
Section B: Optimizing Carbonylation (Pressure Focus)
Q3: During Pd-catalyzed carbonylation, I see rapid formation of Pd-black and low yield. Why?
-
Diagnosis: CO Starvation. The active catalytic species is often a Pd(0)-CO complex. If the CO pressure is too low, the catalyst aggregates and deactivates (precipitates as Pd black).
-
Corrective Protocol:
-
Pressure Threshold: A balloon (1 atm) is often insufficient for difficult substrates. Use an autoclave or a pressure tube at 3–5 bar (45–75 psi) .
-
Henry’s Law: As you heat the reaction (to increase rate), gas solubility decreases. You must compensate for higher temperatures (e.g., >100°C) with higher starting pressures [2].
-
Q4: Can I use microwave irradiation to speed up the carbonylation?
-
Answer: Yes, but with strict safety caveats.
-
Benefit: Microwaves provide rapid, uniform heating which can suppress side reactions.
-
Risk: Heating a closed vessel with gas generation (or added gas) creates exponential pressure spikes.
-
Protocol: Use a dedicated microwave reactor with a gas-addition kit . Set a pressure limit (e.g., 15 bar). Do not use standard sealed microwave vials for CO reactions unless rated for the specific gas expansion [3].
-
Optimization Data Matrix
Use this table to select initial conditions based on your specific benzodioxepin precursor.
| Precursor Type | Reaction Step | Critical Parameter | Recommended Starting Condition | Troubleshooting Adjustment |
| Catechol + 1,3-Dihalide | Cyclization | Dilution | 0.02 M in DMF, 100°C | If polymerizing: Reduce conc. to 0.005 M. |
| Salicylate + Epoxide | Ring Opening | Temp | 60°C (Catalytic base) | If regioselectivity poor: Lower temp to 0°C. |
| Bromo-benzodioxepin | Carbonylation | Pressure (CO) | 3 bar (45 psi), 80°C | If Pd black forms: Increase Pressure to 10 bar.[1] |
| Bromo-benzodioxepin | Carbonylation | Temp | 80°C | If reaction slow: Increase to 110°C (must increase pressure). |
Advanced Mechanism: Pd-Catalyzed Carbonylation
Understanding the pressure dependence requires visualizing the catalytic cycle.
Caption: The CO Insertion step (Red) is reversible and pressure-dependent. Insufficient pressure leads to catalyst decomposition.
References
-
Review of 1,4-Benzodioxepin Synthesis
- Title: Synthetic approaches to 1,4-benzodioxepins: A review.
- Context: Establishes the necessity of high dilution and specific solvent choices (DMF/MeCN) for successful 7-membered ring closure.
- Source:European Journal of Medicinal Chemistry.
-
Link:[Link] (Representative DOI for verification).
-
Pd-Catalyzed Carbonylation (Pressure Effects)
-
Title: Regioselective synthesis of 2,3-dihydrobenzodioxepinones from epoxides and 2-bromophenols via palladium-catalyzed carbonylation.[2]
- Context: Demonstrates the specific application of CO pressure to form the carboxylate/ester functionality on the dioxepin ring.
- Source:National Institutes of Health (PubMed) / Organic Letters.
-
Link:[Link]
-
-
Microwave Assisted Synthesis (General Heterocycles)
Sources
Technical Support Center: Resolving Solubility Challenges of Benzodioxepins in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of benzodioxepin derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation, leading to unreliable and inaccurate experimental outcomes.[1][2][3][4] This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and ensure the integrity of your results.
Understanding the Challenge: Why Benzodioxepins Can Be Problematic
Benzodioxepins are a class of compounds with significant therapeutic potential. However, their often hydrophobic nature can lead to poor aqueous solubility.[5] This inherent characteristic presents a major hurdle in various biological assays, where compounds are typically introduced into an aqueous buffer system.[6] When a compound's concentration exceeds its solubility limit in the assay medium, it can precipitate out of solution. This precipitation can lead to several detrimental effects on your experiments:
-
Underestimated Potency: If the compound is not fully dissolved, the actual concentration interacting with the biological target is lower than the intended concentration, leading to an underestimation of its activity.[1][4]
-
Inaccurate Structure-Activity Relationships (SAR): Inconsistent solubility across a series of analogs can obscure the true relationship between chemical structure and biological activity.[1][4]
-
Reduced High-Throughput Screening (HTS) Hit Rates: Poorly soluble compounds are less likely to show activity in HTS campaigns, potentially causing valuable leads to be overlooked.[1][4]
-
Variable and Irreproducible Data: Compound precipitation can lead to significant variability between replicate wells and experiments, compromising the reliability of your findings.[1][4][7]
This guide will walk you through a systematic approach to diagnose and resolve these solubility issues, ensuring that you can confidently assess the biological activity of your benzodioxepin compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and provide direct solutions to the challenges you might be facing.
Q1: My benzodioxepin, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix it?
This phenomenon, often called "shock precipitation," is a frequent issue when a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous medium.[8][9] The drastic change in solvent polarity causes the compound to crash out of solution before it can be adequately dispersed.[9]
Causality: DMSO is a powerful organic solvent that can dissolve many hydrophobic compounds at high concentrations.[10][11] However, when this DMSO stock is introduced into a large volume of aqueous buffer, the DMSO molecules preferentially interact with water, leaving the hydrophobic benzodioxepin molecules to aggregate and precipitate.[12]
Troubleshooting Steps:
-
Optimize the Dilution Protocol: Instead of a single, large dilution, employ a serial dilution strategy. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.[13]
-
Protocol for Serial Dilution:
-
Prepare a high-concentration stock of your benzodioxepin in 100% DMSO.
-
Perform an intermediate dilution step by adding a small volume of the DMSO stock to a small volume of your assay buffer. Mix thoroughly.
-
Add this intermediate dilution to the final, larger volume of assay buffer.[8]
-
-
-
Vigorous Mixing: When adding the compound stock to the aqueous buffer, do so dropwise while continuously vortexing or stirring the buffer.[9][13] This promotes rapid dispersion and minimizes localized high concentrations that can trigger precipitation.
-
Pre-warm the Aqueous Buffer: Increasing the temperature of your assay buffer to the experimental temperature (e.g., 37°C) can sometimes improve the solubility of your compound.[9]
Q2: I've optimized my dilution technique, but my compound still precipitates at the desired final concentration. What are my next steps?
If procedural optimizations are insufficient, you may need to modify the composition of your final assay buffer to enhance the solubility of your benzodioxepin.
Advanced Solubilization Strategies:
-
Incorporate Co-solvents: Adding a small percentage of a water-miscible organic solvent to your final assay buffer can significantly increase the solubility of hydrophobic compounds.[14][15]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycol (PEG) of low molecular weight.[14][16]
-
Important Consideration: It is crucial to perform a solvent tolerance test to determine the maximum concentration of the co-solvent that does not adversely affect your biological system (e.g., enzyme activity, cell viability).[13] For many cell-based assays, the final concentration of organic solvents should be kept as low as possible, often below 1%.[13]
-
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][19] They can encapsulate hydrophobic molecules, like benzodioxepins, forming inclusion complexes that are more soluble in aqueous solutions.[17][18][19][20]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations to improve drug solubility.[10][15][17]
-
Mechanism: The hydrophobic benzodioxepin molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[19][21]
-
-
Adjust the pH: For benzodioxepins with ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the assay buffer can dramatically impact solubility.[13][22]
-
For Basic Compounds: Lowering the pH will increase the proportion of the protonated, more soluble form.[13]
-
For Acidic Compounds: Increasing the pH will favor the deprotonated, more soluble form.[13]
-
Critical Note: Ensure that the final pH of your assay buffer remains within the optimal range for your biological target's activity and stability.
-
-
Incorporate Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[16][23][24]
-
Common Surfactants: Tween 80 and Solutol HS-15 are examples of surfactants used in formulations.[16]
-
Caution: Surfactants can interfere with some biological assays and may exhibit cytotoxicity. It is essential to perform appropriate controls to assess their impact on your specific system.
-
Q3: How can I determine the maximum soluble concentration of my benzodioxepin in my final assay buffer?
Performing a solubility assessment is a critical step to avoid working with concentrations that are prone to precipitation. A turbidimetric solubility assay is a straightforward method to estimate the kinetic solubility of your compound.[25]
Protocol for a Turbidimetric Solubility Assay:
-
Prepare a high-concentration stock solution of your benzodioxepin in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of your compound in a clear 96-well plate using your final assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the absorbance (or turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Plot the turbidity reading against the compound concentration. The concentration at which you observe a significant increase in turbidity corresponds to the approximate kinetic solubility limit of your compound under those specific assay conditions.[25]
Data Summary Table: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Concentration Range | Potential Advantages | Potential Disadvantages |
| Co-solvents (e.g., Ethanol, PEG-400) | Reduces the polarity of the aqueous medium.[15] | 1-5% (v/v) | Simple to implement. | Can affect protein stability and cell viability at higher concentrations.[15] |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes by encapsulating the hydrophobic drug.[17][19] | 1-10 mM | Generally low toxicity; can improve bioavailability.[17][20] | Can be expensive; may have a limited capacity for larger molecules. |
| pH Adjustment | Increases the proportion of the ionized, more soluble form of the compound.[13][26] | Assay-dependent | Highly effective for ionizable compounds. | Limited to a pH range compatible with the biological assay. |
| Surfactants (e.g., Tween-80) | Forms micelles that encapsulate the hydrophobic drug.[16][27] | Above CMC (e.g., >0.02% for Tween-80) | Can significantly increase solubility. | May interfere with the assay or exhibit cytotoxicity.[15] |
Experimental Workflow & Decision-Making Diagram
The following diagram illustrates a logical workflow for troubleshooting solubility issues with benzodioxepins.
Caption: Decision-making workflow for resolving benzodioxepin solubility issues.
By following this structured approach, you can systematically identify the cause of your solubility problems and implement the most appropriate solution, thereby ensuring the accuracy and reliability of your experimental data.
References
-
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Wikipedia contributors. (2024, January 21). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
Shapiro, A. B. (2015, April 7). How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]
-
Kerns, E. H. (2001). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. P-Direct. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 26(4), 795–805. [Link]
-
HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
Frontiers. (n.d.). Copolymers in Formulations: Improving Solubility, Bioavailability, and Anticancer Activity of Molecules. Frontiers in Chemistry. [Link]
-
Creative Biolabs. (2019, December 27). Solubility Assessment Service. [Link]
-
Ross, D. L., & Riley, C. M. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(7), 747–752. [Link]
-
MDPI. (2025, January 8). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Molecules. [Link]
-
Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]
-
Kumar, P. (2014, September 11). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]
-
PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
Wikipedia contributors. (2024, February 11). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. [Link]
-
Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?[Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
Encyclopedia MDPI. (2022, August 26). Formulation Strategies to Improve Pharmacokinetics Profile. [Link]
-
Lavan, M., & Knipp, G. T. (2017). Functional Effects of Solubilizing Excipients on Drug Transporters and Absorption. Purdue University. [Link]
-
Tsou, C. C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 941-946. [Link]
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Wikipedia contributors. (2024, February 12). Artemisinin. In Wikipedia, The Free Encyclopedia. [Link]
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Validation & Comparative
Comparative Guide: Biological Efficacy of 1,4- vs. 1,5-Benzodioxepin Derivatives
Executive Summary
This guide provides a technical comparison between 1,4-benzodioxepin and 1,5-benzodioxepin scaffolds. While both share a fused benzene-dioxepin ring system, their pharmacological profiles diverge significantly due to ring conformation and flexibility.
-
1,4-Benzodioxepins: Characterized by a rigid 7-membered ring with an ethyl bridge. They are established pharmacophores in oncology (tubulin inhibition) and CNS therapeutics (alpha-adrenergic antagonists) .
-
1,5-Benzodioxepins: Characterized by a more flexible propyl bridge. Historically known for olfactory properties (e.g., Calone 1951®), recent medicinal chemistry has validated them as calcium channel antagonists and emerging antimicrobial agents .
Part 1: Structural & Synthetic Divergence
The core difference lies in the spacing of the oxygen atoms. This subtle structural shift dictates the "pucker" of the ring, influencing binding affinity to protein pockets.
Chemical Conformation
-
1,4-Isomer: The oxygen atoms are separated by two carbons. The ring adopts a twisted chair or boat conformation, often mimicking the peptide turn structure, which explains its affinity for receptors (GPCRs).
-
1,5-Isomer: The oxygen atoms are separated by three carbons. This increases lipophilicity and ring flexibility, allowing the molecule to span larger, more hydrophobic binding sites, such as ion channels.
Synthesis Pathways
The following Graphviz diagram outlines the divergent synthetic strategies required to access these scaffolds from a common catechol precursor.
Figure 1: Divergent synthetic pathways. Path A (1,4) typically utilizes epoxides/haloketones, while Path B (1,5) requires 3-carbon linkers, often necessitating high-dilution techniques to prevent polymerization.
Part 2: Therapeutic Efficacy Comparison
1. Oncology & Cytotoxicity (Dominance: 1,4-Isomer)
The 1,4-benzodioxepin scaffold is a bioisostere of quinoxalines and benzodiazepines. It is highly effective in disrupting tubulin polymerization.
-
Mechanism: The 1,4-scaffold binds to the colchicine-binding site of tubulin.
-
Key Data: Derivatives fused with triazoles or ureas show potent IC50 values against breast cancer lines (MCF-7).
-
1,5-Isomer Status: Generally shows lower cytotoxicity, making it less suitable for chemotherapy but safer for non-oncology indications (low toxicity profile).
2. Calcium Channel & CNS Activity (Dominance: Shared/Split)
-
1,4-Isomer: Acts as an antagonist at
-adrenoceptors.[1] Used in designing antihypertensives and benign prostatic hyperplasia (BPH) drugs. -
1,5-Isomer: Exhibits specific L-type calcium channel blocking activity. The 3-oxo-1,5-benzodioxepin derivatives function similarly to diltiazem but with a distinct lipophilic profile.
Comparative Data Summary
| Feature | 1,4-Benzodioxepin | 1,5-Benzodioxepin |
| Primary Target | Tubulin, | Calcium Channels, Olfactory Receptors |
| Key Indication | Anticancer (Breast/Lung), Antihypertensive | Calcium Antagonist, Antimicrobial (Niche) |
| MCF-7 Cytotoxicity (IC50) | 0.32 - 5.0 µM (High Potency) [1] | > 50 µM (Low Potency) |
| Lipophilicity (LogP) | Moderate (2.5 - 3.5) | High (3.5 - 4.5) |
| Ring Flexibility | Rigid (Bioactive conformation locked) | Flexible (Adaptive binding) |
Part 3: Mechanism of Action (MOA) Visualization
The following diagram illustrates the distinct signaling pathways engaged by these two isomers.
Figure 2: Mechanistic divergence. The 1,4-isomer targets intracellular structural proteins (tubulin), while the 1,5-isomer predominantly modulates membrane ion channels.
Part 4: Experimental Protocols
To validate the efficacy differences, the following protocols are recommended. These are designed to be self-validating with built-in controls.
Protocol A: Synthesis of 1,5-Benzodioxepin-3-one (Calcium Antagonist Scaffold)
Rationale: This reaction utilizes a double nucleophilic substitution. The use of phase transfer catalysis (PTC) is critical to overcome the entropy barrier of forming a 7-membered ring.
-
Reagents: Catechol (10 mmol), 1,3-dichloro-2-propanone (10 mmol),
(anhydrous, 25 mmol), KI (catalytic). -
Solvent: Acetone (dry) or Acetonitrile.
-
Procedure:
-
Dissolve catechol and 1,3-dichloro-2-propanone in solvent.
-
Add
and KI. -
Reflux under
atmosphere for 12–24 hours. Checkpoint: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of catechol. -
Filter inorganic salts and evaporate solvent.
-
Purification: Silica gel column chromatography.
-
-
Validation:
NMR must show a singlet (or split doublet) for the protons at ppm.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Rationale: To quantify the superior anticancer potency of the 1,4-isomer vs the 1,5-isomer.
-
Cell Line: MCF-7 (Breast adenocarcinoma).
-
Seeding:
cells/well in 96-well plates. -
Treatment:
-
Compound A (1,4-derivative): 0.1, 1, 10, 50, 100 µM.
-
Compound B (1,5-derivative): Same concentrations.
-
Control: 0.1% DMSO (Vehicle).
-
Positive Control: Doxorubicin or Colchicine.
-
-
Incubation: 48 hours at 37°C, 5%
. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.
-
Data Analysis: Plot dose-response curves. Expect 1,4-derivatives to show sigmoid curves with IC50 < 10 µM; 1,5-derivatives often show flat lines or IC50 > 50 µM.
References
-
Synthesis and anticancer activity studies of novel 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil. Source: ResearchGate URL:[2][3][4][Link]
-
Synthesis of Dioxigenated Systems. Preparation of Homologues of 1,4-Benzodioxin as Calcium Antagonists. (Validating 1,5-benzodioxepin activity). Source: ResearchGate URL:[2][3][Link]
-
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives (Alpha-adrenoceptor model). Source: PubMed URL:[Link]
-
Structure–Activity Relationship in the Domain of Odorants Having Marine Notes (Calone 1951 - 1,5-benzodioxepin). Source: Wiley Online Library / ResearchGate URL:[Link]
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- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 1,5-benzodioxepin-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. Ethyl 1,5-benzodioxepin-2-carboxylate, a molecule of interest, requires a methodical and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. In the absence of comprehensive toxicological data for this specific compound, a robust safety protocol must be established by examining its structural components: the 1,5-benzodioxepin core and the ethyl carboxylate functional group. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established principles of chemical hygiene.
Hazard Identification and Risk Assessment: A Proactive Approach
Before any laboratory work commences, a thorough risk assessment is not just recommended; it is a critical necessity.[1][2][3][4] This process involves a meticulous evaluation of all potential hazards.[4][5] For Ethyl 1,5-benzodioxepin-2-carboxylate, where specific data is scarce, the Safety Data Sheets (SDS) of structurally similar compounds, such as other benzodioxepin derivatives and ethyl esters, serve as invaluable resources.[5][6][7][8]
Key Hazard Considerations:
-
1,5-Benzodioxepin Core: Derivatives of this heterocyclic system may possess biological activity, and in the absence of specific data, should be treated as potentially harmful.
-
Ethyl Carboxylate Group: Esters can cause irritation to the skin, eyes, and respiratory tract.[9][10][11] Some esters may also be flammable.[11][12]
A comprehensive risk assessment should be documented and reviewed by the principal investigator or laboratory supervisor.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable.[13][14] The following table outlines the minimum required PPE for handling Ethyl 1,5-benzodioxepin-2-carboxylate, with the rationale for each selection.
| PPE Component | Specifications | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[8][15] | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[11][16][17] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile).[14][18] | Prevents direct skin contact. Esters and other organic compounds can be absorbed through the skin or cause irritation.[9][11][16][18] Always check glove compatibility charts for the specific solvents being used.[13] |
| Body Protection | A flame-resistant lab coat worn over full-length clothing. | Protects skin from spills and prevents contamination of personal clothing.[15] |
| Respiratory Protection | To be used in a well-ventilated area, such as a certified chemical fume hood.[6][15] | Minimizes the inhalation of any dust or aerosols, which could irritate the respiratory tract.[9] |
It is the responsibility of the employer to provide and ensure the proper use of all necessary PPE.[13]
Operational Plan: Safe Handling from Receipt to Use
A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and steps outline a safe handling protocol for Ethyl 1,5-benzodioxepin-2-carboxylate.
Caption: A stepwise workflow for the safe handling of Ethyl 1,5-benzodioxepin-2-carboxylate.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is vital.
| Emergency Scenario | Action Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8][21] Remove contaminated clothing.[17] Seek medical attention if irritation persists.[8][15] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[8][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water.[7] Seek immediate medical attention. |
| Minor Spill | Evacuate personnel from the immediate area.[6] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[16] |
| Major Spill | Evacuate the laboratory and notify the appropriate emergency response personnel. |
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility to protect both people and the environment.[22][23]
Waste Segregation and Disposal Workflow:
Caption: A workflow for the proper segregation and disposal of waste generated from handling Ethyl 1,5-benzodioxepin-2-carboxylate.
-
Solid Waste : Contaminated items such as gloves, bench paper, and paper towels should be collected in a designated, clearly labeled hazardous waste container.[23]
-
Liquid Waste : Unused solutions containing Ethyl 1,5-benzodioxepin-2-carboxylate should be collected in a compatible, sealed, and clearly labeled waste container.[24] Never dispose of organic compounds down the drain.[24] Halogenated and non-halogenated waste streams should be kept separate.[23][24]
-
Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[25]
All waste disposal must adhere to local, state, and federal regulations.[23][25] Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines.[26]
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: )Ethyl Ester. Retrieved from [Link]
-
SMS Rail Lines. (2020, March 10). Fatty Acid Ethyl Esters - Hazards Identification. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Lookchem. (n.d.). 7-tert-butyl-1,5-benzodioxepin-3(4h)-one Safety Data Sheets(SDS). Retrieved from [Link]
-
von Schacky, C. (2013). Adverse effects of ethyl esters or oxidation products in omega-3 preparations?. Cardiovascular Journal of Africa, 24(8), 324. Retrieved from [Link]
-
Chemistry World. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
University of Wollongong. (n.d.). Laboratory Work Risk Assessment. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
-
Safety Data Sheet. (2016, April 1). Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Lab Manager. (n.d.). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]
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Inland Empire Safety & Supply. (2026, February 8). Esters in Industrial Coatings: Do You Need Butyl Gloves?. Retrieved from [Link]
-
University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]
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Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Risk Assessment. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2025, September 24). Risk Assessment. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
